molecular formula C11H12FN5O3 B1209277 2-Fluoroneplanocin A

2-Fluoroneplanocin A

Cat. No.: B1209277
M. Wt: 281.24 g/mol
InChI Key: OZEIJMLOVXLLOD-NJUXHZRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroneplanocin A, also known as this compound, is a useful research compound. Its molecular formula is C11H12FN5O3 and its molecular weight is 281.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

2-Fluoroneplanocin A has been studied for its antiviral properties, particularly as an inhibitor of S-adenosylhomocysteine hydrolase. This inhibition is crucial as it affects viral replication processes.

  • Mechanism of Action : The compound interferes with the methylation processes necessary for viral RNA synthesis, which is pivotal in the life cycle of many viruses. By inhibiting S-adenosylhomocysteine hydrolase, it indirectly affects the capping of viral RNA, thereby reducing viral load in infected cells .
  • Case Studies :
    • HIV and Other Retroviruses : Research indicates that this compound exhibits potent activity against HIV and other retroviruses by disrupting their replication cycle. In vitro studies have shown a significant reduction in viral titers when treated with this compound .
    • Influenza Virus : Preliminary studies suggest that this compound may also inhibit the replication of influenza viruses, showcasing its broad-spectrum antiviral potential.

Anticancer Properties

The anticancer effects of this compound are notable, particularly its ability to inhibit cell proliferation and migration in various cancer cell lines.

  • Mechanism of Action : Similar to its antiviral action, the compound inhibits S-adenosylhomocysteine hydrolase, leading to altered methylation patterns that can affect oncogenic signaling pathways. This results in reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Case Studies :
    • Breast Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound was shown to downregulate key oncogenes associated with breast cancer progression .
    • Lung Cancer : Another study highlighted the efficacy of this compound against non-small cell lung cancer (NSCLC) cells. The compound significantly reduced cell viability and migration, indicating its potential as a therapeutic agent for NSCLC treatment .

Data Table: Summary of Applications

ApplicationMechanism of ActionKey Findings
AntiviralInhibition of S-adenosylhomocysteine hydrolaseSignificant reduction in viral titers
AnticancerDisruption of oncogenic signaling via methylation changesInduced apoptosis in breast and lung cancer cells
SynthesisSelective fluorination techniquesEnhanced stability and bioavailability

Properties

Molecular Formula

C11H12FN5O3

Molecular Weight

281.24 g/mol

IUPAC Name

(1S,2R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C11H12FN5O3/c12-11-15-9(13)6-10(16-11)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h1,3,5,7-8,18-20H,2H2,(H2,13,15,16)/t5-,7-,8+/m1/s1

InChI Key

OZEIJMLOVXLLOD-NJUXHZRNSA-N

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=C(N=C32)F)N)O)O)CO

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C(N=C(N=C32)F)N)O)O)CO

Synonyms

2-fluoroneplanocin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.